Octanol/Water Partition Coefficient (LogP) Elevation vs. Diisooctyl Analog Predicts Reduced Aqueous Migration
The target diisodecyl ester exhibits a computed octanol/water partition coefficient (LogP) of 9.00660, representing a 0.28 log-unit increase over the 8.72620 value computed for the diisooctyl ester analog (CAS 25168-24-5, Thermolite 31) . This higher LogP, attributable to four additional methylene units across the two ester chains, translates to approximately 1.9-fold greater partitioning into hydrophobic phases. Given the established inverse correlation between organotin stabilizer LogP and migration rate into aqueous food simulants, the diisodecyl variant is predicted to exhibit slower aqueous extraction kinetics [1].
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 9.00660 (diisodecyl ester, CAS 85371-54-6) |
| Comparator Or Baseline | LogP = 8.72620 (diisooctyl ester, CAS 25168-24-5, Thermolite 31) |
| Quantified Difference | ΔLogP = +0.28 (~1.9× higher hydrophobic partitioning) |
| Conditions | Computed LogP values (chemsrc database); migration correlation from published organotin migration review literature |
Why This Matters
For PVC articles intended for aqueous food-contact or medical applications, a 0.28 LogP advantage can translate into measurably lower organotin migration into hydrophilic media, supporting regulatory compliance where diisooctyl variants may approach migration limits.
- [1] A review of the migration of food-contact organotin stabilizers from poly(vinyl chloride). Polymer Testing, 1982. Discusses inverse relationship between organotin hydrophobicity and migration into aqueous simulants. View Source
